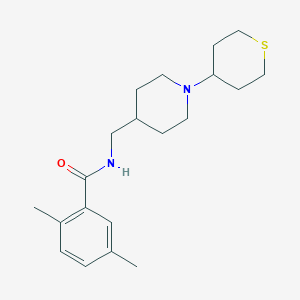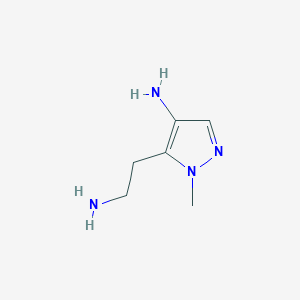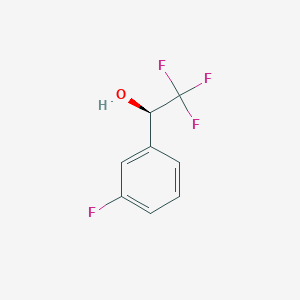![molecular formula C11H18O4 B2917535 2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 2248354-49-4](/img/structure/B2917535.png)
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid, also known as DCMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is a derivative of cyclobutane, which is a cyclic hydrocarbon with four carbon atoms. DCMMA is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mécanisme D'action
The mechanism of action of 2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes may lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. In animal studies, this compound has been found to have a low acute toxicity and no significant adverse effects on vital organs such as the liver and kidneys. Furthermore, this compound has been shown to have a low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, this compound has been shown to have a high degree of selectivity towards its target enzymes, which may lead to fewer off-target effects. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the investigation of 2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid. One potential application of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in vitro and in vivo, and further studies are needed to investigate its potential therapeutic applications in this area. Additionally, this compound may have applications in the development of novel anti-inflammatory and anti-cancer drugs. Further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid can be synthesized through a multistep process that involves the reaction of cyclobutane with various reagents. The synthesis of this compound was first reported in 2008 by a group of researchers at the University of California, San Diego. The synthesis involves the reaction of cyclobutane with methyl acrylate in the presence of a catalyst to form a cyclobutyl methyl acrylate intermediate. This intermediate is then reacted with sodium methoxide to form this compound.
Applications De Recherche Scientifique
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[(3,3-dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-11(2)5-7(6-11)4-8(9(12)13)10(14)15-3/h7-8H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRWZCGWEBFQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(C(=O)O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917452.png)
![4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2917453.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2917455.png)


![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2917461.png)
![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)
![2-Methyl-3-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2917467.png)
![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)



